molecular formula C9H15Cl2N3O2 B2477094 (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1909294-29-6

(3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B2477094
CAS No.: 1909294-29-6
M. Wt: 268.14
InChI Key: DXMWZCDSCQUKDI-GPJOBVNKSA-N
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Description

(3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and drug discovery. The compound features a 1-methyl-1H-imidazole substituent, a privileged structure in pharmacology that often contributes to molecular recognition and binding to biological targets . The pyrrolidine ring is a highly versatile and saturated scaffold that allows researchers to efficiently explore three-dimensional pharmacophore space due to its sp3-hybridization and the presence of stereogenic centers . This non-planarity, a phenomenon known as "pseudorotation," provides increased three-dimensional coverage compared to flat aromatic rings, which can lead to improved selectivity and optimized ADME/Tox profiles for drug candidates . The specific (3S,4S) stereochemistry of this compound is critical for its spatial orientation and binding mode to enantioselective proteins, such as receptors and enzymes . This chiral dihydrochloride salt is particularly valuable for designing novel bioactive molecules targeting the central nervous system, given the prevalence of pyrrolidine scaffolds in drugs affecting neurological pathways . It serves as a critical intermediate for synthesizing more complex molecules, potentially including competitive antagonists for ionotropic glutamate receptors (iGluRs) like NMDA receptors, which are implicated in various neurological diseases . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in biological assays. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-12-5-11-4-8(12)6-2-10-3-7(6)9(13)14;;/h4-7,10H,2-3H2,1H3,(H,13,14);2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMWZCDSCQUKDI-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CNCC2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS Number: 1909294-29-6) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₅Cl₂N₃O₂
Molecular Weight268.14 g/mol
CAS Number1909294-29-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring in the compound is known to facilitate binding with metal ions and proteins, potentially modulating enzymatic activity.

Research has indicated that compounds with similar structures exhibit antiviral , anti-inflammatory , and antibacterial properties. For instance, derivatives containing β-amino acids have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of related heterocyclic compounds. For example, β-amino acid derivatives have been reported to inhibit neuraminidase, an enzyme critical for viral replication . This suggests that this compound may similarly exhibit antiviral effects.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been explored extensively. In vitro studies show that certain derivatives demonstrate significant activity against multidrug-resistant bacterial strains. For example, compounds similar to (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid have shown efficacy against Staphylococcus aureus and Escherichia coli .

Study 1: Antiviral Efficacy

A study published in Pharmaceuticals examined several β-amino acid derivatives for their antiviral properties. Among these, compounds structurally related to (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid were tested against HSV-1 and demonstrated promising inhibitory activity . The results indicated a dose-dependent response, highlighting the potential for therapeutic application in antiviral treatments.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant strains of bacteria. The study utilized a range of concentrations to determine minimum inhibitory concentrations (MICs). Results showed that certain derivatives exhibited MIC values as low as 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antimicrobial potential .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies involving imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential for (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride in combating infections .

Anticancer Properties

The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary molecular docking studies indicate that it could bind effectively to proteins associated with tumor growth, such as PqsR in Pseudomonas aeruginosa, which is implicated in biofilm formation and virulence .

Neuroprotective Effects

Imidazole derivatives are known for their neuroprotective qualities. The potential neuroprotective properties of this compound warrant investigation for applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Effective against Staphylococcus aureus and Escherichia coli
Anticancer Binding affinity to PqsR protein suggests potential anticancer activity
Neuroprotective Similar compounds show promise in neuroprotection

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs based on core scaffolds, substituents, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Solubility (HCl Salt)
(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride C₉H₁₅Cl₂N₃O₂ 268.14 Imidazole, carboxylic acid, pyrrolidine (3S,4S) High (due to HCl)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) C₆H₉NO₃ 143.14 Ketone, carboxylic acid, pyrrolidine None Moderate
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₉H₉N₃O₃ 207.19 Isoxazole, pyrazole, carboxylic acid None Low
(±)-Levulinic acid (3-methyl-2-oxopentanoic acid) C₆H₁₀O₃ 130.14 Linear carboxylic acid, ketone Racemic High

Functional Group and Pharmacokinetic Analysis

Imidazole vs. Ketone/Pyrazole/Isoxazole: The 1-methylimidazole group in the target compound enables π-π stacking and hydrogen bonding, critical for binding to biological targets like enzymes or receptors.

Pyrrolidine vs. Pyrazole/Linear Backbone :

  • The pyrrolidine ring confers moderate rigidity, balancing flexibility and steric constraints. The pyrazole analog () is planar and aromatic, which may limit conformational adaptability in binding pockets .
  • Linear carboxylic acids like levulinic acid derivatives () exhibit higher flexibility but lack the spatial orientation required for targeted interactions .

Salt Form and Solubility :

  • The dihydrochloride salt of the target compound significantly enhances water solubility compared to the free carboxylic acid forms of analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .

Q & A

Q. What are the recommended synthesis routes for (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride, and how do stereochemical outcomes vary with different methods?

Answer: Stereoselective synthesis is critical for retaining biological activity. Common approaches include:

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., L-proline derivatives) to control stereochemistry .
  • Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce double bonds in intermediates .
  • Salt Formation : Convert the free base to the dihydrochloride salt post-synthesis to enhance solubility and stability .

Q. Key Validation Steps :

Monitor stereochemical integrity via chiral HPLC or polarimetry .

Confirm regioselectivity of imidazole substitution using 2D NMR (COSY, NOESY) .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

Answer: A multi-technique approach is required:

  • Purity :
    • HPLC-UV/ELSD : Quantify impurities (<0.1% threshold) .
    • Elemental Analysis : Verify C, H, N, Cl content matches theoretical values .
  • Structural Confirmation :
    • 1H/13C NMR : Assign peaks for pyrrolidine (δ 2.5–4.0 ppm) and imidazole (δ 7.0–8.5 ppm) .
    • LC-MS : Confirm molecular ion [M+H]+ (e.g., calculated m/z 282.1) .

Q. How can researchers address discrepancies in solubility data across literature sources?

Answer: Solubility variability often arises from:

  • Polymorphism : Characterize crystalline forms via XRPD .
  • Counterion Effects : Compare dihydrochloride salt vs. free base solubility in buffers (e.g., PBS pH 7.4) .
  • Experimental Conditions : Standardize temperature (25°C) and ionic strength .

Q. Example Protocol :

Prepare saturated solutions in triplicate.

Filter through 0.22 μm membranes.

Quantify via UV-Vis spectroscopy (λmax = 260 nm) .

Advanced Research Questions

Q. How does stereochemistry influence binding affinity to biological targets (e.g., enzymes or receptors)?

Answer: The (3S,4S) configuration enhances interaction with chiral binding pockets. For example:

  • Molecular Docking : Compare binding energies of (3S,4S) vs. (3R,4R) enantiomers using software like AutoDock Vina .
  • Pharmacophore Mapping : Identify critical H-bond donors (carboxylic acid) and π-π stacking (imidazole) .

Case Study :
A structurally analogous compound, (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride , showed 10-fold higher IC50 against kinase targets due to altered stereoelectronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Answer: Discrepancies may stem from:

  • Assay Conditions : Standardize ATP concentrations in kinase assays .
  • Protein Source : Compare recombinant vs. native enzyme activity .
  • Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) .

Q. Mitigation Workflow :

Replicate experiments across ≥3 independent labs.

Apply Grubbs’ test to identify outliers.

Report mean ± SEM with 95% confidence intervals .

Q. How can researchers optimize stability under physiological conditions for in vivo studies?

Answer: Stability challenges include:

  • pH Sensitivity : Conduct accelerated degradation studies (40°C/75% RH for 6 months) .
  • Metabolic Liability : Identify vulnerable sites (e.g., imidazole ring) via LC-MS/MS metabolite profiling .

Q. Stabilization Strategies :

  • Prodrug Design : Mask carboxylic acid with ester groups .
  • Lyophilization : Formulate with cryoprotectants (trehalose/sucrose) .

Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) in analogs?

Answer: Use a split-plot factorial design :

  • Variables :
    • Substituents on pyrrolidine (e.g., methyl, hydroxyphenyl).
    • Counterion (HCl vs. trifluoroacetate).
  • Outputs :
    • IC50, LogP, solubility.

Q. Example SAR Table :

AnalogSubstituentIC50 (nM)LogP
Parent1-Me-imidazole150-1.2
A2-Cl-imidazole85-0.8
BPyridin-4-yl320-0.5

Data adapted from .

Q. How to validate target engagement in cellular assays while minimizing off-target effects?

Answer:

  • Chemical Proteomics : Use thermal shift assays (TSA) to confirm target binding .
  • CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .
  • Selectivity Screening : Test against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .

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